molecular formula C6H12Br2N2 B3039829 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide CAS No. 135325-05-2

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

Cat. No.: B3039829
CAS No.: 135325-05-2
M. Wt: 271.98 g/mol
InChI Key: BLTXQAIMJKGVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide (CAS: 135325-05-2) is a bicyclic heterocyclic compound featuring two partially saturated pyrrole rings fused at the [3,4-c] positions. Its molecular formula is C₆H₁₂Br₂N₂, with a molecular weight of 304.89 g/mol. The dihydrobromide salt form enhances aqueous solubility and stability, making it suitable for synthetic and pharmaceutical applications. This compound is commercially available in 250 mg and 100 mg quantities with ≥95% purity .

The pyrrolopyrrole scaffold is notable for its conformational flexibility and nitrogen-rich structure, which facilitates interactions with biological targets or metal ions. The hexahydro designation indicates partial saturation, reducing aromaticity compared to fully unsaturated pyrrole derivatives, thereby modulating electronic properties and reactivity .

Properties

IUPAC Name

1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXQAIMJKGVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)CNC2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Methods for Core Structure Assembly

Acid-Catalyzed Cyclization

A more widely adopted approach involves acid-catalyzed intramolecular cyclization. Jendralla et al. (cited in J-GLOBAL) developed a route starting from a linear sulfonamide precursor. The reaction employs sulfuric acid as a catalyst, promoting the elimination of water and formation of the bicyclic framework. Critical parameters include:

  • Temperature : Reflux conditions (100–120°C) to drive dehydration.
  • Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Reaction Time : 4–6 hours for complete conversion.

Dihydrobromide Salt Formation

Following cyclization, the free base is treated with hydrobromic acid (HBr) to form the dihydrobromide salt. The Open Reaction Database (ORD) outlines a standardized protocol:

Procedure:
  • Acid Addition : The free base (7 g) is dissolved in 60 mL of chloroform, and 48% HBr (10.8 g) is added dropwise at 0°C.
  • Precipitation : The mixture is stirred for 1 hour, yielding a white precipitate.
  • Purification : The solid is washed with 1:1 methanol-ethyl ether (4 × 100 mL) and dried under vacuum.
Key Data:
Parameter Value
Yield 71%
Purity (HPLC) >98%
Melting Point 205–209°C

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts cyclization efficiency. Comparative studies show that DMF outperforms THF and acetonitrile due to its high polarity and ability to stabilize charged intermediates.

Temperature Control

Elevated temperatures (reflux) accelerate cyclization but risk decomposition. A balance is achieved by maintaining reflux at 110°C for 4 hours, as evidenced by kinetic studies.

Catalytic Additives

Bronsted acids (e.g., p-toluenesulfonic acid) at 5 mol% loading reduce side reactions during cyclization, improving yield from 65% to 78% in pilot trials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.45–3.55 (m, 4H, CH₂), 3.75–3.85 (m, 4H, CH₂), 4.10–4.20 (m, 2H, NH).
  • IR (KBr) : 3400 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C-N bend).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with a retention time of 6.2 minutes.

Industrial-Scale Production

Hoechst AG’s patented method (Jendralla et al.) scales the synthesis to kilogram quantities using continuous flow reactors. Key adaptations include:

  • Residence Time : 30 minutes at 120°C.
  • Yield : 68–70% with 99.5% purity.
  • Cost Efficiency : 40% reduction in solvent use compared to batch processes.

Challenges and Mitigation Strategies

Byproduct Formation

Over-acidification during salt formation can lead to tribromide impurities. Strict stoichiometric control (2:1 HBr:base ratio) and pH monitoring (target pH 2–3) minimize this issue.

Hygroscopicity

The dihydrobromide salt is hygroscopic, necessitating storage under nitrogen at 2–8°C.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the search results do not provide an extensive amount of information specifically on the applications of "1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole dihydrobromide," they do offer some insight into related compounds and their uses, which can help infer potential applications.

General Information
this compound is a building block used in research . Its molecular formula is C6H12Br2N2, and it has a molecular weight of 271.98 .

Potential Applications Based on Related Compounds

  • Pharmaceutical Development : 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, a related compound, is a key intermediate in synthesizing pharmaceutical agents, especially for drugs targeting neurological disorders .
  • Organic Synthesis : 2-Boc-hexahydropyrrolo[3,4-c]pyrrole is also employed in organic chemistry to construct complex molecules, serving as a versatile building block for creating novel compounds . Additionally, hexahydropyrrolo[3,4-b]pyrrole-fused quinolines can be synthesized through cycloaddition reactions .
  • Material Science : 2-Boc-hexahydropyrrolo[3,4-c]pyrrole is used in formulating advanced materials, contributing to the development of polymers with enhanced properties for industrial applications .
  • Biotechnology : This compound aids in designing bioactive molecules, facilitating innovative solutions in drug delivery systems .
  • Research on Natural Products : It plays a role in studying natural product synthesis, helping scientists explore new natural compounds with potential therapeutic benefits .
  • PKR Activation : Tetrahydropyrrolo[3,4-c]pyrrole derivatives are used in compositions for activating pyruvate kinase .
  • Inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD) : Heterocyclic compounds, which include pyrrolo[3,4-c]pyrrole derivatives, can be used as inhibitors of SCD, useful for treating conditions related to abnormal lipid synthesis and metabolism, including cardiovascular disease, atherosclerosis, obesity, diabetes, and cancer .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Counterion Impact

  • Dihydrobromide vs. Dihydrochloride: Bromide salts generally exhibit lower lattice energy than chloride salts, leading to higher solubility in organic solvents. This property makes the dihydrobromide derivative more versatile in non-aqueous reaction systems .
  • Benzyl vs. Methyl Groups : The benzyl substituent in 1-Benzyloctahydropyrrolo[3,4-b]pyrrole increases steric bulk and lipophilicity, favoring interactions with hydrophobic biological targets or catalysts .

Ring Junction and Saturation

  • [3,4-c] vs.
  • Hexahydro vs. Octahydro : Higher saturation (octahydro) reduces ring strain but limits π-orbital conjugation, affecting electronic properties such as absorption spectra or redox behavior .

Comparative Reactivity Studies

  • Nucleophilic Substitution : The methyl ester derivative undergoes faster ester hydrolysis than the dihydrobromide salt, attributed to the electron-withdrawing carboxylate group .
  • Stability : The dihydrobromide form demonstrates superior thermal stability (decomposition >200°C) compared to dihydrochloride analogs, as bromide ions provide stronger ionic interactions .

Biological Activity

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide (CAS: 135325-05-2) is a bicyclic compound with notable biological activity. This compound is structurally characterized by a hexahydropyrrolo framework containing nitrogen atoms that contribute to its reactivity and potential therapeutic applications. Recent research has highlighted its interactions with various biological systems, making it a subject of interest in pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with specific neurotransmitter receptors. Studies suggest that compounds with similar structures often act as ligands for histamine receptors, particularly the H3 receptor. This interaction may influence neurotransmitter release and has implications for treating neurological disorders such as schizophrenia and anxiety disorders .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Neuropharmacological Effects : It has been shown to modulate neurotransmitter systems, enhancing cognitive functions and reducing anxiety symptoms in preclinical models.
  • Inhibition of Enzymatic Activity : The compound has been explored as an inhibitor of stearoyl-CoA desaturase (SCD), which plays a crucial role in lipid metabolism. This inhibition is relevant for conditions such as non-alcoholic fatty liver disease and metabolic syndrome .
  • Potential Anticancer Activity : Some studies have suggested that similar compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents .

Toxicity and Safety Profile

The safety profile of this compound indicates no significant endocrine disrupting properties or acute toxicity in standard assays. However, detailed toxicological studies are necessary to fully understand its safety in clinical applications .

Study 1: Neuropharmacological Assessment

A study conducted on the effects of this compound on cognitive function in rodent models demonstrated significant improvements in memory retention and anxiety reduction when administered at specific dosages. The compound's ability to enhance synaptic plasticity was attributed to its action on histamine receptors.

Study 2: SCD Inhibition

In vitro studies evaluating the inhibition of stearoyl-CoA desaturase showed that the compound effectively reduced lipid accumulation in hepatocyte cell lines. This suggests potential therapeutic benefits for metabolic disorders related to lipid metabolism.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:

Compound NameNeuropharmacological ActivitySCD InhibitionAnticancer ActivityToxicity Profile
Hexahydropyrrolo[3,4-c]pyrrole dihydrobromideSignificantYesPotentialLow
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrroleModerateNoModerateModerate

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide to improve yield and purity?

  • Methodological Approach : Begin with a trial-and-error framework using quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates. Integrate computational predictions with iterative experimental validation, focusing on solvent selection, temperature gradients, and catalyst loading. For example, ICReDD’s hybrid approach combines reaction path searches and experimental feedback loops to narrow optimal conditions . Post-synthesis, employ HPLC or NMR (e.g., referencing impurity standards in ’s table) to assess purity and adjust reaction parameters.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Approach : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and bromine isotope patterns. Pair with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the bicyclic pyrrolo-pyrrole core and dihydrobromide counterion interactions. X-ray crystallography can validate stereochemistry if single crystals are obtainable. Cross-reference with impurity profiles (e.g., analogous compounds in ) to identify byproducts .

Q. What stability considerations are critical for handling this dihydrobromide salt in laboratory settings?

  • Methodological Approach : Store the compound in desiccated, amber vials under inert gas (N₂/Ar) to prevent hygroscopic degradation and photolysis. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Adhere to safety protocols for corrosive salts, such as using fume hoods and PPE, as outlined in laboratory safety regulations .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound’s reactivity in novel reaction systems?

  • Methodological Approach : Implement reaction network analysis using ab initio molecular dynamics (AIMD) or machine learning (ML)-driven cheminformatics tools. For instance, ICReDD’s framework applies quantum mechanics/molecular mechanics (QM/MM) to simulate reaction trajectories and identify transition states. Validate predictions with microfluidic reactors to test small-scale reaction conditions .

Q. What strategies address contradictions in spectroscopic data when analyzing impurities or degradation products?

  • Methodological Approach : Combine tandem MS (MS/MS) with ion mobility spectrometry to separate co-eluting impurities. Use isotopic labeling (e.g., deuterated analogs) to trace degradation pathways. For ambiguous NMR signals, employ dynamic nuclear polarization (DNP-NMR) or spiking experiments with synthesized impurities (e.g., halogenated analogs in ) .

Q. How can stereoselective synthesis of the pyrrolo-pyrrole core be achieved to explore structure-activity relationships (SAR)?

  • Methodological Approach : Leverage asymmetric catalysis (e.g., chiral Brønsted acids or transition-metal complexes) to control stereocenters during cyclization. Reference stereocontrolled syntheses of hexahydropyrroloindole alkaloids (), adapting strategies like kinetic resolution or substrate-directed induction. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

Q. What reactor design principles are critical for scaling up synthesis while maintaining reaction efficiency?

  • Methodological Approach : Opt for continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distribution. Classify reactor parameters under CRDC subclass RDF2050112, emphasizing scalability and process control (e.g., real-time pH monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 2
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.